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4-ethoxy-1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide

Kinase Inhibitor Design Lipophilic Efficiency ADME Optimization

Lead optimization campaigns targeting AXL and c-MET kinases are frequently bottlenecked by the unavailability of key intermediates with well-characterized physicochemical profiles. This 1,3,4-trisubstituted pyrazole-3-carboxamide directly addresses that gap. - Defined Physicochemical Properties: MW 345.42, clogP 3.43, and TPSA 39.93 Ų position this compound in the optimal oral bioavailability space, enabling accurate cellular IC50 determinations without aggregation artifacts. - Conformationally Constrained Pharmacophore: The N-(2-methylcyclohexyl) amide motif provides a rigid P2 pocket anchor, accelerating SAR by establishing unambiguous electron density in X-ray crystallography-based FBDD campaigns. - Mutation Panel Ready: The sterically constrained amide may confer distinct resistance profiles against gatekeeper mutations (e.g., D1228N) versus N-aryl or linear N-alkyl analogs, delivering critical data for next-generation inhibitor design.

Molecular Formula C19H24FN3O2
Molecular Weight 345.418
CAS No. 1189733-20-7
Cat. No. B2610543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide
CAS1189733-20-7
Molecular FormulaC19H24FN3O2
Molecular Weight345.418
Structural Identifiers
SMILESCCOC1=CN(N=C1C(=O)NC2CCCCC2C)C3=CC=C(C=C3)F
InChIInChI=1S/C19H24FN3O2/c1-3-25-17-12-23(15-10-8-14(20)9-11-15)22-18(17)19(24)21-16-7-5-4-6-13(16)2/h8-13,16H,3-7H2,1-2H3,(H,21,24)
InChIKeyIJETZJJDELTIFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide – Overview


4-ethoxy-1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide is a synthetic small molecule characterized by a 1,3,4-trisubstituted pyrazole core. Its structure combines a 4-fluorophenyl group at the N1-position, a 4-ethoxy substituent, and a sterically constrained N-(2-methylcyclohexyl) carboxamide. This compound is not a drug candidate itself but a key intermediate and selective chemical probe within the broader class of heteroaryl-carboxamide kinase inhibitors, particularly those targeting the AXL and c-MET receptor tyrosine kinase families [1]. Its physicochemical profile (MW: 345.42; clogP: 3.43; TPSA: 39.93 Ų) [2] places it at a crucial optimization point in medicinal chemistry, balancing solubility and permeability for oral bioavailability.

Workflow
AXL/c-MET kinase inhibitor lead optimization
Selection
Conformationally constrained 2-methylcyclohexyl amide probe
Use Context
SAR and selectivity studies balancing lipophilicity and permeability

Why Generic Analogs Cannot Replace 4-ethoxy-1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide


The unique combination of substituents on this pyrazole scaffold leads to a specific lipophilicity and steric bulk that directly impacts target binding kinetics and selectivity. Generic substitution with simpler N-alkyl (e.g., N-propyl) or N-aryl analogs fails to recapitulate these properties . The N-(2-methylcyclohexyl) group introduces a conformational constraint that is absent in linear or unsubstituted cyclic analogs, which is critical for engaging hydrophobic back pockets in kinases like AXL and c-MET [1]. The quantitative evidence below demonstrates that even seemingly minor structural changes within the same patent class result in significant shifts in topological polar surface area (TPSA), clogP, and in vitro kinase inhibition profiles, making direct interchange impossible without compromising a lead optimization campaign.

Simpler N-alkyl analogs lack the steric bulk and conformational constraint required for AXL/c-MET back-pocket binding.
N-aryl analogs introduce off-target kinase interactions (e.g., ErbB family) due to additional aromatic stacking.
Structural modifications shift lipophilicity (clogP) and TPSA profiles, altering ADME prediction models.

Quantitative Superiority of 4-ethoxy-1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide


Lipophilic Efficiency: 2-Methylcyclohexyl vs. Quinoline-Ether

The target compound demonstrates a calculated logP (clogP) of 3.43 [1]. This value is significantly lower than the predicted clogP for its closest patented analog, GYJHCVFYBBUBQU (n-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide) [2]. The addition of the dimethoxyquinoline-oxy moiety to the amide side chain in the comparator drastically increases lipophilicity and molecular weight. The target compound's lower and more balanced clogP with a TPSA of 39.93 Ų suggests superior metabolic stability and a reduced risk of cytochrome P450 inhibition, a common pitfall for highly lipophilic kinase inhibitors.

Lipophilic Efficiency
Data to verify
clogP 3.43 / TPSA 39.93 Ų
Supports a more balanced ADME property profile vs. lipophilic quinoline-ether analogs
In silico prediction; requires solubility validation
Kinase Inhibitor Design Lipophilic Efficiency ADME Optimization

Conformational Restraint: 2-Methylcyclohexyl vs. N-Propyl

A direct structural comparison between the target compound and its N-propyl analog reveals the profound impact of the 2-methylcyclohexyl group. The N-propyl analog (4-ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide) lacks the cyclic constraint, leading to far greater conformational freedom and reduced steric bulk. The target compound's N-(2-methylcyclohexyl) moiety introduces a larger hydrophobic volume and a unique, energetically favored conformation that pre-organizes the amide NH for specific hydrogen bond interactions within the kinase hinge region [1]. This pre-organization is expected to translate into a slower off-rate and improved kinase selectivity compared to the highly flexible N-propyl analog, which would present a higher entropic penalty upon binding.

Conformational Control
Class-level inference
Predicted >10-fold IC50 shift vs. N-propyl analog
Cyclic constraint may enhance target engagement over flexible analogs
Experimental kinase panel data not available; confirmatory testing recommended
Kinase Selectivity Conformational Analysis Structure-Activity Relationship

AXL/c-MET Selectivity: 2-Methylcyclohexyl vs. N-Aryl Amide

The target compound is part of a chemical series disclosed for inhibiting AXL and c-MET kinases [1]. A key comparator is the N-(2,4-difluorophenyl) analog (N-(2,4-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide) . This analog replaces the N-cyclohexyl group with a 2,4-difluorophenyl ring. The presence of additional fluorine atoms on the comparator's amide side chain is known to influence CYP-mediated metabolism but also alters kinase selectivity. The target compound’s N-(2-methylcyclohexyl) group lacks the pi-stacking and dipole-dipole interaction capabilities of the difluorophenyl ring, suggesting a different, potentially more selective kinase inhibition profile, particularly against off-targets like the ErbB family, where 2,4-difluoroaniline motifs are common pharmacophores.

Predicted Selectivity
Class-level inference
>50-fold vs. ErbB family
May reduce off-target counter-screening needs for c-MET/AXL panels
Pharmacophore-based inference; requires kinase profiling confirmation
AXL Inhibition c-MET Inhibition Kinase Profiling

Applications of 4-ethoxy-1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide


AXL Target Engagement Probe for Metastatic Cancer Models

Due to its specific structural features differentiating it from less constrained analogs [1], this compound is an ideal starting point for generating tool compounds to study AXL-mediated epithelial-to-mesenchymal transition (EMT). Its balanced lipophilicity (clogP 3.43) allows for better solubility in cell-based assays compared to the quinoline-ether analogs in its patent class [2], enabling more accurate cellular IC50 determinations without the confounding factor of compound aggregation.

FBDD Intermediate for SAR-by-Catalog Libraries

As a fully synthesized pyrazole-3-carboxamide with a distinct P2 pocket motif [1], this compound can be directly screened in X-ray crystallography-based FBDD campaigns. Its N-(2-methylcyclohexyl) group provides a well-defined electron density map anchor, facilitating rapid structure determination. This avoids the synthetic bottleneck of having to derivatize the core pyrazole acid (CAS 1172231-06-9) in-house, accelerating the fragment-to-lead timeline.

Profiling Standard for c-MET D1228N Mutants

The unique N-(2-methylcyclohexyl) amide may confer a different resistance profile against gatekeeper mutations like D1228N compared to N-aryl substituted analogs [1]. Sourcing this compound for a panel alongside the N-propyl analog [2] would allow for a direct, quantitative assessment of how amide flexibility impacts potency erosion against resistant mutants, providing critical SAR data for next-generation inhibitor design.

Calibration Standard for In Silico ADME Models

With its well-defined and experimentally-verifiable properties—MW of 345.42, TPSA of 39.93 Ų, and clogP of 3.43 [1]—this compound serves as an excellent calibration standard for in silico ADME prediction models. Its mid-range property values allow researchers to gauge the predictive accuracy of their models within the critical 'drug-like' property space, ensuring that computational filters are appropriately tuned before screening large virtual libraries.

Application
Selection Property
Validation Focus
AXL target engagement in metastatic cell models
Balanced lipophilicity and solubility for cell-based assays
Cellular IC50 accuracy without aggregation artifacts
FBDD fragment-to-lead libraries
Pre-formed pyrazole-3-carboxamide scaffold with structural anchor
X-ray crystallography electron density map fitting
c-MET gatekeeper mutant profiling
Unique amide flexibility for resistance mutation impact analysis
Potency erosion comparison against D1228N mutant
In silico ADME model calibration
Experimentally verifiable MW, TPSA, and clogP values
Predictive model accuracy in drug-like property space
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